6-Chloro-3-phenyl-1,2,4-triazine
Description
6-Chloro-3-phenyl-1,2,4-triazine is a heterocyclic compound featuring a triazine core substituted with a chlorine atom at position 6 and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the phenyl group contributes to aromatic interactions in biological systems .
Properties
IUPAC Name |
6-chloro-3-phenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-6-11-9(13-12-8)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLIPEQSMFKRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442045 | |
| Record name | 6-chloro-3-phenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025914-50-4 | |
| Record name | 6-chloro-3-phenyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of 1,2,4-triazine derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:
Anticancer Activity
- Triazino-thiadiazaphosphinine derivatives (e.g., compounds 13–15): Exhibit anticancer activity via interactions with cellular targets, though their structures include phosphorus and sulfur moieties absent in 6-chloro-3-phenyl-triazine .
- Biphenyl-3-oxo-triazine-piperazine hybrids : Show cholinesterase inhibition and cognitive improvement in mice, highlighting the impact of oxo and piperazine groups on neuroactivity .
Antifungal Activity
- However, 6-chloro-3-phenyl-triazine’s docking scores remain unstudied .
Molluscicidal Activity
- Compound 70 (triazine derivative) : Achieved 80–90% snail mortality at 1–3 ppm, outperforming Bayluscide. The presence of a labile C3 chlorine may contribute to its efficacy, contrasting with the stable C6 chlorine in 6-chloro-3-phenyl-triazine .
Preparation Methods
Cyclization of Hydrazide Precursors under Reductive Conditions
One common approach involves the synthesis of hydrazides followed by reductive cyclization to form the 1,2,4-triazine ring.
- Procedure : Aromatic hydrazides are prepared via nucleophilic aromatic substitution of chlorides or triflates with benzhydrazide in solvents such as dimethyl sulfoxide (DMSO). The hydrazides then undergo reductive cyclization using tin powder in warm acetic acid, typically at room temperature followed by mild heating (e.g., 65 °C).
- Yields : This method yields 6-chloro-3-phenyl-1,2,4-triazine derivatives in moderate to good yields (50–84%).
- Purification : After reaction completion, the mixture is neutralized, extracted, dried, and purified by chromatographic techniques or recrystallization.
- Example : Synthesis of this compound derivatives 1a and 1b achieved yields of 80–84% and 50–55%, respectively.
Aromatic Nucleophilic Substitution of Halogenated Precursors
- Starting Materials : Chlorinated aromatic compounds or triflates serve as electrophilic substrates.
- Reaction : Benzhydrazide reacts with these substrates under nucleophilic aromatic substitution conditions to form hydrazides, which are subsequently cyclized.
- Solvent and Conditions : Typically performed in DMSO at elevated temperatures.
- Advantages : This method allows for selective introduction of substituents on the aromatic ring prior to triazine formation.
Use of Chloromethyleneiminium Salts Derived from Amides and Phosphorus Oxychloride
- Mechanism : This method involves in situ generation of chloromethyleneiminium salts by reacting amides (e.g., N,N-dimethylbenzamide) with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
- Subsequent Reaction : These salts react with N-cyanobenzamidine or other N-cyanoamidines to form the 1,3,5-triazine ring system, which can be adapted for 1,2,4-triazines with appropriate modifications.
- Yields and Conditions : Reactions typically occur in acetonitrile at room temperature or under reflux, with yields around 70–87%.
- Example : Reaction of N-cyanobenzamidine with N,N-dimethylbenzamide and POCl3 gave 2-chloro-4,6-diphenyl-1,3,5-triazine in 70% yield.
- Relevance to this compound : Although primarily for 1,3,5-triazines, this approach informs related synthetic strategies for chlorinated triazines with phenyl substituents.
Halogenation of 1,2,4-Triazine Thiol Derivatives
- Starting Material : 5,6-Diphenyl-1,2,4-triazine-3-thiol.
- Reaction : Treatment with halogenating agents (e.g., m-chloroperbenzoic acid) leads to chlorinated triazine derivatives.
- Outcome : This method confirms the molecular structure and provides access to chlorinated triazines with phenyl groups.
- Yields : Moderate yields (~57%) with purification by column chromatography.
Condensation of Substituted Quinoline Derivatives with Phenylhydrazine
- Method : Condensation of substituted 4-(2-chloro-quinoline-3-yl) derivatives with phenylhydrazine or related reagents forms triazine rings.
- Characterization : Products are characterized by IR, NMR, and mass spectrometry confirming the triazine structure.
- Application : This method is efficient for synthesizing substituted 1,2,4-triazines with phenyl groups and chloro substituents.
Summary Table of Preparation Methods
Research Findings and Analysis
- The reductive cyclization of hydrazides (Method 1) is widely used due to its reliability and relatively high yields. The choice of solvent and reducing agent (tin powder in acetic acid) is critical for optimal cyclization.
- Nucleophilic aromatic substitution (Method 2) enables functional group manipulation on the aromatic ring before triazine formation, offering synthetic flexibility.
- The chloromethyleneiminium salt approach (Method 3) is notable for its versatility in producing various substituted triazines, including chlorinated phenyl derivatives, with good yields and relatively mild conditions.
- Halogenation of triazine thiols (Method 4) provides a route to chlorinated triazines but is less commonly used due to moderate yields and the need for specialized halogenating agents.
- Condensation of quinoline derivatives (Method 5) offers an alternative synthetic route, particularly useful for complex substituted triazines with additional heteroaromatic systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Chloro-3-phenyl-1,2,4-triazine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution or halogenation of triazine precursors. For example, cyanuric chloride can react with phenylamine derivatives under controlled conditions in solvents like dioxane or dichloroethane, with a base (e.g., sodium carbonate) to facilitate substitution . Phosphorus oxychloride (POCl₃) is also used to introduce chlorine atoms into the triazine core, requiring precise temperature control (e.g., 105°C for 40 minutes) to optimize yield . Reaction parameters such as solvent polarity, temperature, and stoichiometry significantly influence purity and efficiency.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Answer : Structural characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. X-ray crystallography (e.g., single-crystal studies at 100 K) provides detailed molecular geometry and intermolecular interactions, as demonstrated in related triazine derivatives . Computational tools like PubChem-derived InChI keys and SMILES notations further aid in verifying molecular identity .
Q. What are the foundational biological activities associated with this compound derivatives?
- Answer : Triazines exhibit herbicidal, antimicrobial, and antitumor properties. For instance, 3-amino-1,2,4-triazine derivatives show inhibitory activity against pancreatic ductal adenocarcinoma via PDK1 inhibition . The chloro and phenyl substituents enhance bioactivity by influencing electron distribution and binding affinity to biological targets .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of this compound be obtained?
- Answer : Mechanistic studies employ techniques like molecular docking simulations and enzyme inhibition assays to map interactions with biological targets (e.g., kinases or microbial enzymes) . Kinetic studies using time-resolved NMR or isotopic labeling can track halogen displacement reactions, while DFT calculations model transition states in nucleophilic substitution pathways .
Q. What strategies resolve contradictions in reported biological activities of triazine derivatives?
- Answer : Discrepancies often arise from structural modifications (e.g., substituent position or electronic effects) or assay conditions. Systematic SAR (Structure-Activity Relationship) studies, such as comparing 6-chloro vs. 5-chloro isomers, clarify bioactivity trends . Cross-validation using orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability tests) ensures robustness .
Q. How do reaction conditions influence byproduct formation during triazine synthesis?
- Answer : Byproducts like triazine oxides or amines form via competing oxidation or reduction pathways. Solvent choice (e.g., polar aprotic solvents suppress hydrolysis) and catalyst selection (e.g., palladium for cross-coupling reactions) minimize undesired products . Chromatographic purification (silica gel, 9:1 petroleum ether/ethyl acetate) and TLC monitoring ensure isolation of the target compound .
Q. What advanced applications exist for this compound in materials science?
- Answer : The compound serves as a ligand in coordination chemistry, forming complexes with transition metals (e.g., Cu, Pd) for catalytic applications. Hirshfeld surface analysis of related triazine-metal complexes reveals non-covalent interactions critical for stabilizing supramolecular architectures .
Methodological Considerations
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature?
- Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (40–80°C). Degradation products are analyzed via HPLC-MS, while Arrhenius plots predict shelf-life under standard conditions .
Q. What computational tools are recommended for predicting the physicochemical properties of triazine derivatives?
- Answer : Software like Gaussian (for DFT calculations), AutoDock (molecular docking), and PubChem’s property calculators estimate logP, solubility, and binding energies. These tools guide synthetic planning by predicting reactivity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
